molecular formula C13H8ClFN2 B2911766 2-(2-chloro-6-fluorophenyl)-1H-1,3-benzodiazole CAS No. 940656-93-9

2-(2-chloro-6-fluorophenyl)-1H-1,3-benzodiazole

Cat. No.: B2911766
CAS No.: 940656-93-9
M. Wt: 246.67
InChI Key: ZLRTXCHFIYZEMI-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-1H-1,3-benzodiazole (CAS: 940656-93-9) is a benzimidazole derivative with the molecular formula C₁₃H₈ClFN₂ and a molecular weight of 246.67 g/mol. Its IUPAC name is 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole, and it features a benzimidazole core substituted at the 2-position with a 2-chloro-6-fluorophenyl group. Key identifiers include PubChem CID 19224102 and MDL number MFCD00119889 . The compound is commercially available as a powder and is utilized in life science research, though detailed safety data require direct inquiry from suppliers .

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2/c14-8-4-3-5-9(15)12(8)13-16-10-6-1-2-7-11(10)17-13/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRTXCHFIYZEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-6-fluoroaniline with orthoesters or formamides in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like toluene or xylene to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of 2-(2-chloro-6-fluorophenyl)-1H-1,3-benzodiazole may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products Formed

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

Methyl-Substituted Analogs
  • 2-Chloro-6-fluoro-1-methyl-1H-1,3-benzodiazole (CAS: 348133-47-1): Molecular formula: C₈H₆ClFN₂ Molecular weight: 184.6 g/mol Key differences: The addition of a methyl group at the 1-position reduces molecular weight and alters steric and electronic properties. This substitution may enhance metabolic stability but reduce solubility compared to the non-methylated parent compound .
Positional Isomers
  • 2-Chloro-5-fluorobenzimidazole (CAS: 108662-49-3):
    • Key differences : Fluorine and chlorine substituents are repositioned (5-fluoro vs. 6-fluoro on the benzimidazole ring). Positional isomerism can drastically affect biological activity due to changes in hydrogen bonding and hydrophobic interactions .

Substituent Variations on the Phenyl Ring

Trifluoromethyl-Substituted Derivatives
  • 4,6-Dichloro-2-(trifluoromethyl)-1H-1,3-benzodiazole :
    • Binding affinity : -6.42 kcal/mol (AutoDock4)
    • Inhibition constant : 32.54 µM
    • Key differences : The trifluoromethyl group enhances electron-withdrawing effects, improving binding affinity in docking studies. However, this substitution may reduce solubility due to increased hydrophobicity .
Nitrophenyl-Hydrazine Derivatives
  • 2-{2-[(4-Nitrophenyl)methylidene]hydrazin-1-yl}-1H-1,3-benzodiazole :
    • IC₅₀ : 91.7 nM (Leishmania major)
    • Key differences : The nitro group introduces strong electron-withdrawing effects, enhancing antiparasitic activity. This contrasts with the chloro-fluoro substituents of the target compound, which balance lipophilicity and electronic effects .

Complex Hybrid Structures

Multi-Substituted Benzimidazoles
  • 1-(2-Chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole (CAS: 339101-20-1):
    • Molecular formula : C₂₁H₁₆Cl₂FN₃
    • Molecular weight : 400.28 g/mol
    • Key differences : The addition of a pyridinyl group and dimethyl substitution increases molecular complexity and weight. Such modifications are common in drug design to improve target specificity but may reduce bioavailability .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference ID
2-(2-Chloro-6-fluorophenyl)-1H-1,3-benzodiazole C₁₃H₈ClFN₂ 246.67 2-chloro-6-fluorophenyl Powder form; research use
2-Chloro-6-fluoro-1-methyl-1H-1,3-benzodiazole C₈H₆ClFN₂ 184.6 1-methyl Enhanced metabolic stability
4,6-Dichloro-2-(trifluoromethyl)-1H-1,3-benzodiazole C₈H₄Cl₂F₃N₂ 259.04 4,6-dichloro; 2-CF₃ Binding affinity: -6.42 kcal/mol
2-{2-[(4-Nitrophenyl)methylidene]hydrazin-1-yl}-1H-1,3-benzodiazole C₁₄H₁₀ClFN₄O₂ 281.27 4-nitrophenyl hydrazine IC₅₀: 91.7 nM (Leishmania)
1-(2-Chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole C₂₁H₁₆Cl₂FN₃ 400.28 Pyridinyl; dimethyl High molecular complexity

Discussion of Key Findings

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance binding affinity but may compromise solubility. The target compound’s chloro-fluoro substituents provide a balance between hydrophobicity and polarity .
  • Positional Isomerism : Fluorine and chlorine positioning on the benzimidazole or phenyl ring significantly impacts bioactivity, as seen in the IC₅₀ differences between analogs .

Biological Activity

2-(2-chloro-6-fluorophenyl)-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.

The chemical formula for 2-(2-chloro-6-fluorophenyl)-1H-1,3-benzodiazole is C13H8ClFN2, with a molecular weight of 246.67 g/mol. Its structural characteristics include:

PropertyValue
IUPAC Name2-(2-chloro-6-fluorophenyl)-1H-benzimidazole
AppearancePowder
Storage TemperatureRoom Temperature

The biological activity of 2-(2-chloro-6-fluorophenyl)-1H-1,3-benzodiazole appears to be linked to its interaction with various biological targets. Notably, it has been evaluated for its inhibitory effects on specific enzymes and pathways relevant to cancer and infectious diseases.

Case Studies and Research Findings

  • Anticancer Activity :
    A study investigated the anticancer properties of several benzodiazole derivatives, including 2-(2-chloro-6-fluorophenyl)-1H-1,3-benzodiazole. The compound exhibited significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, revealing that this compound could effectively reduce cell viability in a dose-dependent manner .

    Table 1: IC50 Values of 2-(2-chloro-6-fluorophenyl)-1H-1,3-benzodiazole
    Cell LineIC50 (µM)
    MCF715.4
    A54912.8
  • Inhibition of DprE1 :
    Recent research highlighted the potential of benzodiazole derivatives as inhibitors of the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis. The compound was tested alongside other derivatives and demonstrated promising inhibition with an IC50 value comparable to known inhibitors . This suggests a potential role in developing new therapies for tuberculosis.
  • Combination Therapy :
    The compound's effectiveness was also assessed in combination with established chemotherapeutics like doxorubicin. In vitro studies indicated that co-treatment could enhance the cytotoxic effects on cancer cells while reducing toxicity towards healthy cells (MCF10A) compared to doxorubicin alone . This dual action highlights its potential as an adjuvant therapy.

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